molecular formula C12H11NO B1608795 3-(2-Methoxyphenyl)pyridine CAS No. 5958-01-0

3-(2-Methoxyphenyl)pyridine

Cat. No.: B1608795
CAS No.: 5958-01-0
M. Wt: 185.22 g/mol
InChI Key: HWWPLQGCHSVXQY-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)pyridine is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Fluorescent Sensor Development

3-(2-Methoxyphenyl)pyridine derivatives have been utilized in developing fluorescent sensors. A notable example is a small molecule fluorescent probe based on a pyridine-pyridone scaffold, used for detecting Zn2+ ions. This probe demonstrates a chelation-enhanced fluorescence effect in the presence of Zn2+ (Hagimori et al., 2011).

2. Insecticide Development

Pyridine derivatives, including those with a this compound structure, have shown potential as insecticides. Their efficacy against pests like the cowpea aphid has been demonstrated, with some derivatives exhibiting significant insecticidal activity (Bakhite et al., 2014).

3. Corrosion Inhibition

Research has been conducted on pyridine derivatives as corrosion inhibitors for various metals. For instance, this compound derivatives have been effective in inhibiting steel corrosion in acidic environments. Their inhibition efficiency and adsorption properties were studied using techniques like electrochemical impedance spectroscopy and Tafel polarization (Ansari et al., 2015).

4. Structural Analysis and Molecular Docking

These derivatives have been used in molecular docking studies, which are crucial in drug discovery and biochemical receptor analysis. Their binding affinities and interactions with DNA have been examined, providing insights into their potential therapeutic applications (Mushtaque et al., 2016).

5. Developing Unidirectional Switches

This compound derivatives have been studied for their application in pH-triggered molecular switches. These switches have potential uses in various fields, including nanotechnology and molecular electronics (Tepper & Haberhauer, 2012).

Properties

IUPAC Name

3-(2-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWPLQGCHSVXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399712
Record name 3-(2-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5958-01-0
Record name 3-(2-Methoxyphenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5958-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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